molecular formula C8H11NO2 B8759590 Tert-butyl 2-cyanoacrylate CAS No. 37891-36-4

Tert-butyl 2-cyanoacrylate

Cat. No. B8759590
CAS RN: 37891-36-4
M. Wt: 153.18 g/mol
InChI Key: QOZPAYSTKGZHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-cyanoacrylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-cyanoacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-cyanoacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

37891-36-4

Product Name

Tert-butyl 2-cyanoacrylate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

tert-butyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C8H11NO2/c1-6(5-9)7(10)11-8(2,3)4/h1H2,2-4H3

InChI Key

QOZPAYSTKGZHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

41.6 g of phosphorus pentachloride was dispersed in 150 ml of ether and then, while stirring and cooling in an ice-water bath, there was added dropwise, from a dropping funnel, a solution of 17 g of cyanoacetic acid dissolved in 50 ml of ether. Directly after the completion of the dropwise addition, the ether and phosphorus oxychloride were driven off with an evaporator and 150 ml of tetrahydrofuran added to the residue. While stirring at 50° C., 15.6 g of t-butanol was added dropwise. Following the dropwise addition, the reaction was continued for 8 hours, after which the t-butyl cyanoacetate was obtained by distillation. A suspension of 19.8 g of the t-butyl cyanoacetate obtained, 110 ml of benzene, 4.2 g of paraformaldehyde, 1 g of piperidine hydrochloride and 1 g of glacial acetic acid was heated and water eliminated while refluxing. After water no longer was given off, the benzene was distilled off. The residue was cooled, after which it was dissolved in acetone and reprecipitated in water. The resinous material was collected by decanting, then redissolved in acetone and subjected to thermal decomposition and distillation under reduced pressure. t-Butyl α-cyanoacrylate was obtained. 5 g of the t-butyl α-cyanoacrylate obtained and 100 mg of azobisisobutyronitrile were dissolved in 50 ml of tetrahydrofuran, and polymerization carried out at 60° C. Poly-t-butyl α-cyanoacrylate was obtained. The molecular weight of the polymer obtained determined by gel permeation chromatography (GPC) was, by polystyrene conversion, a number average molecular weight of 32,000 and a weight average molecular weight of 98,000. The polymer obtained was irradiated with an electron beam, and the value of the main chain scission efficiency Gs calculated from the number average molecular weight determined by GPC was 3.8.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.